3-Methoxy-9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one
Description
3-Methoxy-9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one is a polycyclic aromatic compound featuring a benzofuroisochromenone core. This structure comprises fused benzofuran and isochromenone rings, with methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 3, 9, and 10. Benzofuroisochromenones are of interest in medicinal and materials chemistry due to their complex aromatic systems, which influence electronic properties, lipophilicity, and biological activity .
Properties
IUPAC Name |
3-methoxy-9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-9-10(2)21-16-8-17-14(7-13(9)16)12-5-4-11(20-3)6-15(12)18(19)22-17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJABNYMVLCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C4=C(C=C(C=C4)OC)C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9,10-dimethyl-1benzofuro[6,5-c]isochromen-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by etherification and dehydrative cyclization. The reaction conditions often require the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Industrial methods often focus on minimizing by-products and ensuring the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-9,10-dimethyl-1benzofuro[6,5-c]isochromen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
3-Methoxy-9,10-dimethyl-1benzofuro[6,5-c]isochromen-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methoxy-9,10-dimethyl-1benzofuro[6,5-c]isochromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The target compound shares its core with several analogs, differing in substituent type, position, and complexity. Key analogs include:
Table 1: Structural and Molecular Properties of Benzofuroisochromenone Derivatives
*logP: Partition coefficient; TPSA: Topological polar surface area. †Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity (logP): Methyl groups (e.g., 7,10-dimethyl derivative, logP 4.0) contribute moderately to lipophilicity . The target compound’s 3-methoxy and 9,10-dimethyl substituents likely result in a logP between 4.5–5.5, balancing hydrophobicity and solubility.
Topological Polar Surface Area (TPSA):
- Methoxy groups increase TPSA (e.g., 48.7 in 10-(4-methoxyphenyl)-... vs. 39.4 in 7,10-dimethyl-...) due to oxygen’s electronegativity .
- The target’s TPSA is expected to align with methoxy-containing analogs (~45–50 Ų), influencing bioavailability and blood-brain barrier penetration.
Molecular Weight and Complexity:
- Bulky substituents (e.g., biphenyl) increase molecular weight and synthetic complexity .
- The target’s molecular formula is hypothesized as C₁₉H₁₆O₄ (assuming 3-OCH₃, 9,10-CH₃), yielding a molecular weight of ~316.33 g/mol.
Functional Implications:
- Electron-Withdrawing/Directing Groups: Methoxy groups act as electron donors, influencing reactivity and optical properties. Methyl groups provide steric hindrance, affecting ring conformation .
Physicochemical and Environmental Behavior
- Environmental Fate: High-logP compounds (e.g., CAS 858747-98-5, logP 6.7) tend to bioaccumulate in fatty tissues, raising toxicity concerns .
- Degradation Pathways: Lumping strategies () group structurally similar compounds, implying shared degradation mechanisms (e.g., oxidation of methoxy groups) .
Biological Activity
3-Methoxy-9,10-dimethyl- benzofuro[6,5-c]isochromen-5-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial effects, and other significant biological activities based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
1. Cytotoxic Activity
Research has indicated that 3-Methoxy-9,10-dimethyl- benzofuro[6,5-c]isochromen-5-one exhibits notable cytotoxic effects against various cancer cell lines. For example:
- Breast Cancer Cell Lines : The compound demonstrated IC50 values of approximately 27.9 nM against MDA-MB-231 cells and 94.4 nM against MCF-7 cells, indicating strong anti-cancer properties .
- Leukemia : In studies involving leukemia HL-60 cell lines, compounds with similar structures showed IC50 values ranging from 1.0 to 7.4 μM .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited significant inhibitory effects against various strains such as Clostridium perfringens and Staphylococcus pyogenes, with minimum inhibitory concentration (MIC) values ranging from 2.1 to 6.4 μM .
The mechanisms by which 3-Methoxy-9,10-dimethyl- benzofuro[6,5-c]isochromen-5-one exerts its biological activities are still under investigation. However, it is hypothesized that the methoxy and dimethyl groups in its structure may play critical roles in enhancing its interaction with biological targets.
Comparative Analysis of Related Compounds
To better understand the biological activity of 3-Methoxy-9,10-dimethyl- benzofuro[6,5-c]isochromen-5-one, a comparison with structurally similar compounds is useful.
Case Studies
A recent study focusing on the synthesis and biological evaluation of benzofuro derivatives revealed that modifications in the molecular structure significantly affect their cytotoxic and antimicrobial properties . The findings suggest that further structural optimizations could enhance the therapeutic potential of compounds like 3-Methoxy-9,10-dimethyl- benzofuro[6,5-c]isochromen-5-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
